![molecular formula C16H6N2O2S4 B14259357 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile CAS No. 389130-85-2](/img/structure/B14259357.png)
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile is an organic compound with a complex structure that includes thiophene rings and dithiole groups.
Métodos De Preparación
The synthesis of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-formylthiophene-2-carbaldehyde with dithiole derivatives under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The thiophene rings can undergo substitution reactions with halogens or other electrophiles under appropriate conditions. Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. .
Aplicaciones Científicas De Investigación
2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to participate in electron transfer processes, making it useful in applications that require efficient charge transport. The pathways involved include the formation of charge-transfer complexes and the stabilization of radical intermediates .
Comparación Con Compuestos Similares
Similar compounds include:
5-Formyl-2-thiopheneboronic acid: Another thiophene derivative with different functional groups.
4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): A compound with a similar thiophene structure but different substituents.
5,5’-(2,1,3-Benzothiadiazole-4,7-diyl)di(2-thiophenecarbaldehyde): A compound with a benzothiadiazole core and thiophene rings
The uniqueness of 2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile lies in its combination of thiophene and dithiole groups, which impart distinct electronic properties useful in advanced material applications .
Propiedades
Número CAS |
389130-85-2 |
|---|---|
Fórmula molecular |
C16H6N2O2S4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
2-[bis(5-formylthiophen-2-yl)methylidene]-1,3-dithiole-4,5-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O2S4/c17-5-13-14(6-18)24-16(23-13)15(11-3-1-9(7-19)21-11)12-4-2-10(8-20)22-12/h1-4,7-8H |
Clave InChI |
KROAPBCNUUHDGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C(=C2SC(=C(S2)C#N)C#N)C3=CC=C(S3)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


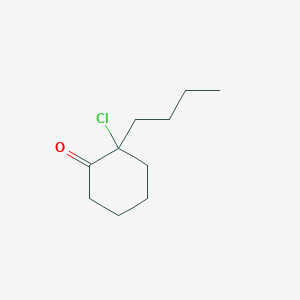
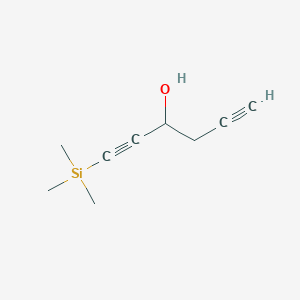
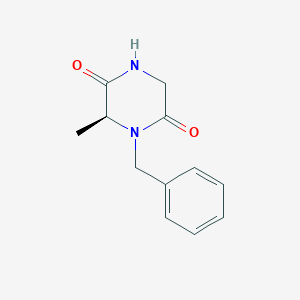
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
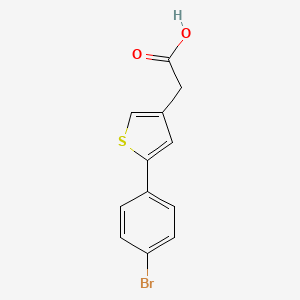

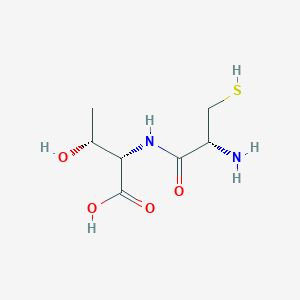
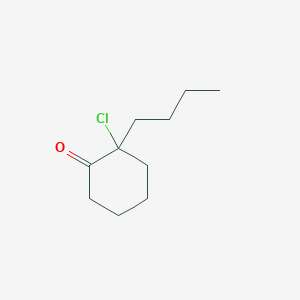
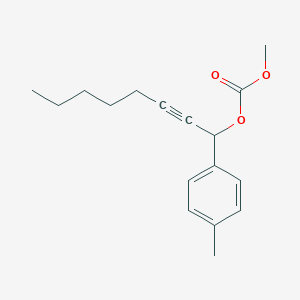
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
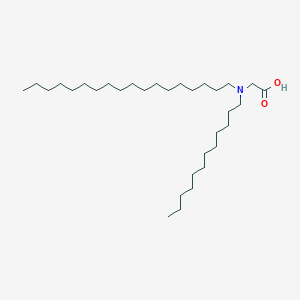
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)

